molecular formula C13H12N2O3 B15059067 2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole

2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole

Cat. No.: B15059067
M. Wt: 244.25 g/mol
InChI Key: BKLORPBSWAIQFZ-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole is a heterocyclic compound that features a fused benzene and imidazole ring system with furan and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylamine with 5,6-dimethoxy-1,2-diaminobenzene in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-(furan-2-yl)-5,6-dimethoxy-1H-benzimidazole

InChI

InChI=1S/C13H12N2O3/c1-16-11-6-8-9(7-12(11)17-2)15-13(14-8)10-4-3-5-18-10/h3-7H,1-2H3,(H,14,15)

InChI Key

BKLORPBSWAIQFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=N2)C3=CC=CO3)OC

Origin of Product

United States

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